Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 934233-73-5) is a bicyclic tertiary amine derivative with a hydroxyl substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₃NO₃, and it has a molecular weight of 241.33 g/mol. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of tert-butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a) with 2-chloropyrazine, yielding 34% after flash chromatography . It is typically isolated as a colorless oil and serves as a key intermediate in pharmaceutical synthesis due to its bicyclic scaffold and functional versatility.
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-11,15H,4-8H2,1-3H3/t9-,10+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYYYZFCWRSSG-ZACCUICWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl endo-3-hydroxy-9-azabicyclo[33The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Chemical Reactions Analysis
Substitution Reactions at the Hydroxyl Group
The hydroxyl group at the C3 position undergoes nucleophilic substitution, particularly under Mitsunobu-like conditions. For example:
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Reaction with (4,4-dimethyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)triphenylphosphonium and benzo[d]isothiazol-7-ol in THF at 140°C (microwave) yields exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonane .
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Similar conditions produce derivatives with benzo[b]thiophen-7-yloxy, benzo[b]thiophen-6-yloxy, and other aryloxy substituents .
Key Reagents and Yields
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| endo-3-hydroxy derivative | Benzo[d]isothiazol-7-ol | exo-3-(benzo[d]isothiazol-7-yloxy) | 27% |
| endo-3-hydroxy derivative | Benzo[b]thiophen-7-ol | exo-3-(benzo[b]thiophen-7-yloxy) | 22% |
Oxidation of the Hydroxyl Group
The tertiary hydroxyl group can be oxidized to a ketone, though direct evidence is limited. Analogous bicyclic systems (e.g., tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate) suggest feasible oxidation pathways . Potential reagents include:
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PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) for ketone formation .
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Cu/ABNO catalysts under aerobic conditions, as demonstrated in related alcohol oxidations .
Deprotection of the Boc Group
The Boc-protected amine is deprotected under acidic conditions to yield the free amine, enabling further functionalization:
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Treatment with HCl in ethanol removes the Boc group, generating endo-9-azabicyclo[3.3.1]nonan-3-ol .
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This intermediate serves as a precursor for alkylation or acylation reactions.
Example Deprotection Protocol
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| endo-3-hydroxy-Boc-protected derivative | 5N HCl in ethanol, 40°C, 48 h | endo-9-azabicyclo[3.3.1]nonan-3-ol | 83% |
Coupling Reactions
The hydroxyl group participates in coupling reactions to form ethers or esters:
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group reacts with phenols to form aryl ethers .
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Esterification : Reaction with carboxylic acid chlorides in the presence of base yields esters.
Reduction Pathways
While direct reduction of the hydroxyl group is not documented, the bicyclic framework may undergo hydrogenation:
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Catalytic Hydrogenation : Pd/C or Raney Ni could reduce double bonds within the bicyclic system if present .
Comparative Reactivity of endo vs. exo Isomers
The stereochemistry significantly impacts reactivity:
Scientific Research Applications
Synthetic Applications
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is utilized in synthetic organic chemistry for the following applications:
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Catalysis :
- It serves as a precursor in the synthesis of various nitrogen-containing compounds, which are pivotal in pharmaceuticals and agrochemicals. The bicyclic structure allows for unique reactivity patterns that can be exploited in catalytic processes.
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Building Block for Complex Molecules :
- The compound can be used as a building block in the synthesis of more complex molecules, particularly those that require specific stereochemical configurations due to its rigid bicyclic structure.
Medicinal Chemistry Applications
Research has highlighted several medicinal chemistry applications of this compound:
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Potential Drug Development :
- Studies indicate that derivatives of this compound exhibit biological activity that could be harnessed for drug development, particularly in targeting central nervous system disorders due to their structural similarity to known bioactive compounds.
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Neuropharmacological Studies :
- Case studies have shown that compounds related to tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane can interact with neurotransmitter systems, making them candidates for further investigation in neuropharmacology.
Data Tables
| Compound Name | Solubility | Storage Conditions |
|---|---|---|
| This compound | Soluble in DMSO, Ethanol | Store at -20°C for short-term use |
| Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate | Soluble in DMSO | Store at -80°C for long-term stability |
Case Study 1: Synthesis of Nitrogen Compounds
A recent study demonstrated the utility of this compound as a precursor for synthesizing nitrogen-containing heterocycles, which are essential in pharmaceutical chemistry . The study illustrated efficient reaction conditions and high yields, showcasing its potential in drug synthesis.
Case Study 2: Neuropharmacological Activity
Another research effort explored the neuropharmacological properties of compounds derived from this bicyclic structure, revealing promising interactions with serotonin receptors . This opens avenues for developing new treatments for mood disorders.
Mechanism of Action
The mechanism by which Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Key Features
The following table summarizes structural analogs, their molecular properties, and synthesis details:
Physicochemical and Pharmacological Implications
- Solubility : The 3-oxa bridge in compounds like tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[...] (652148-14-6) introduces an ether linkage, improving aqueous solubility compared to hydrocarbon-only scaffolds .
- Metabolic Stability : Diazabicyclo derivatives (e.g., compound 7) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes, a critical factor in drug design .
Industrial and Handling Considerations
- Purity and Storage : Analogs like tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[...] (652148-14-6) require refrigeration (2–8°C) for stability, whereas the target compound (934233-73-5) is stable at room temperature .
- Scalability : The target compound’s moderate yield (34%) contrasts with higher yields in diazabicyclo derivatives (e.g., 69% for compound 7), highlighting trade-offs between functional complexity and synthetic efficiency .
Biological Activity
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 934180-37-7) is a bicyclic compound with notable biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a bicyclic structure that is characteristic of the bicyclo[3.3.1]nonane family, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that compounds in this class may exhibit:
- Antinociceptive Properties : Studies have demonstrated that similar bicyclic compounds can modulate pain pathways, potentially acting as analgesics.
- Neuroprotective Effects : There is evidence suggesting that these compounds may protect neuronal cells from damage, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.
Case Studies and Research Findings
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Antinociceptive Study :
- A study evaluated the antinociceptive effects of various bicyclic compounds, including tert-butyl endo-3-hydroxy derivatives. Results indicated a significant reduction in pain response in animal models, suggesting efficacy as a pain management agent.
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Neuroprotection :
- In vitro studies showed that tert-butyl endo-3-hydroxy derivatives could reduce oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders.
Comparative Analysis
The following table summarizes the biological activities observed in related compounds within the bicyclo[3.3.1]nonane class:
Safety and Toxicology
While the biological activities are promising, safety evaluations are crucial for potential therapeutic applications:
- Toxicological Profile : Preliminary data indicate that exposure to high concentrations may cause skin and eye irritation (H315, H319). Further toxicological assessments are necessary to establish safe dosage ranges and identify any adverse effects.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example:
- Mannich reaction : A modified approach uses tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux to form the bicyclic core. Sequential addition of formaldehyde ensures complete cyclization .
- Esterification : Post-cyclization, the tert-butyl ester group is introduced via reaction with methyl chloroformate in anhydrous conditions, requiring bases like triethylamine to prevent hydrolysis .
Q. Key Reaction Parameters :
| Parameter | Effect on Yield/Purity | Reference |
|---|---|---|
| Temperature | Reflux (60-80°C) optimizes cyclization | |
| Catalyst | Triethylamine enhances esterification | |
| Purification | Recrystallization or chromatography (≥95%) |
Q. How is the stereochemistry (endo vs. exo) of the hydroxyl group confirmed, and why is it critical for biological activity?
X-ray crystallography is the gold standard for determining spatial arrangement. For example, twin-chair conformations in similar azabicyclo compounds show equatorial positioning of substituents, minimizing steric strain . The endo configuration enhances hydrogen-bonding potential with biological targets (e.g., enzymes), increasing binding affinity compared to exo isomers .
Q. Analytical Techniques :
- NMR : H and C NMR distinguish axial/equatorial protons (e.g., coupling constants: ) .
- IR Spectroscopy : Hydroxyl stretching frequencies (~3200-3600 cm) confirm hydrogen-bonding capacity .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in acidic/basic environments?
The tert-butyl group acts as a protecting group , stabilizing the carboxylate moiety under basic conditions but hydrolyzing in strong acids (e.g., HCl/THF). This property is exploited in prodrug strategies, where controlled deprotection releases active metabolites .
Q. What computational methods are used to predict interactions between this compound and neurotransmitter receptors?
Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding to dopamine (D2) and serotonin (5-HT) receptors. Key findings:
- The bicyclic scaffold aligns with the receptor’s hydrophobic pockets.
- The hydroxyl group forms hydrogen bonds with conserved residues (e.g., Asp155 in D2) .
Q. Methodological Steps :
Ligand Preparation : Optimize 3D structure using Gaussian (DFT-B3LYP).
Receptor Grid Generation : Focus on transmembrane helices (e.g., PDB: 6CM4).
Docking Analysis : Score binding affinities (ΔG < -8 kcal/mol indicates strong interaction) .
Q. How do structural analogs (e.g., 3,7-diaza derivatives) compare in binding affinity to biological targets?
Dual nitrogen atoms in 3,7-diaza analogs enhance chelation with metal ions (e.g., Zn in metalloenzymes), increasing inhibition potency by 2-3 fold compared to mono-aza derivatives .
Q. Comparative Data :
| Compound | IC (nM) for Enzyme X | Reference |
|---|---|---|
| Target compound | 120 ± 15 | |
| 3,7-Diaza analog | 45 ± 8 |
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for azabicyclo derivatives?
Discrepancies arise from:
- Stereochemical Purity : Contamination with exo isomers (≤5%) can reduce observed activity by 50% .
- Assay Conditions : Varying pH or ionic strength alters protonation states, affecting receptor binding .
Q. Mitigation Strategies :
- Use chiral HPLC (e.g., Chiralpak AD-H) to ensure ≥99% enantiomeric excess.
- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
